molecular formula C12H19NO3 B12769010 2,5,beta-Trimethoxy-4-methylbenzeneethanamine CAS No. 98537-41-8

2,5,beta-Trimethoxy-4-methylbenzeneethanamine

Cat. No.: B12769010
CAS No.: 98537-41-8
M. Wt: 225.28 g/mol
InChI Key: VTEIFHQUZWABDE-UHFFFAOYSA-N
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Description

2,5,beta-Trimethoxy-4-methylbenzeneethanamine is a chemical compound known for its unique structure and properties. It is also referred to as 4-methyl-2,5,beta-trimethoxyphenethylamine

Preparation Methods

The synthesis of 2,5,beta-Trimethoxy-4-methylbenzeneethanamine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,5,beta-Trimethoxy-4-methylbenzeneethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,beta-Trimethoxy-4-methylbenzeneethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,beta-Trimethoxy-4-methylbenzeneethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors, such as serotonin or dopamine receptors, and modulating their activity. This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

2,5,beta-Trimethoxy-4-methylbenzeneethanamine can be compared with other similar compounds, such as:

Properties

CAS No.

98537-41-8

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C12H19NO3/c1-8-5-11(15-3)9(6-10(8)14-2)12(7-13)16-4/h5-6,12H,7,13H2,1-4H3

InChI Key

VTEIFHQUZWABDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(CN)OC)OC

Origin of Product

United States

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